(S)-叔丁基2-(2-氰基吡咯烷-1-基)-2-氧代乙基氨基甲酸酯

描述

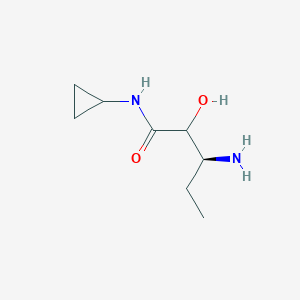

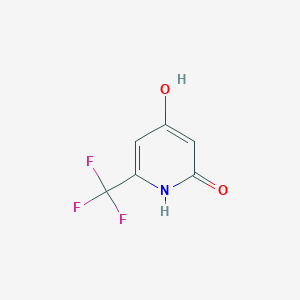

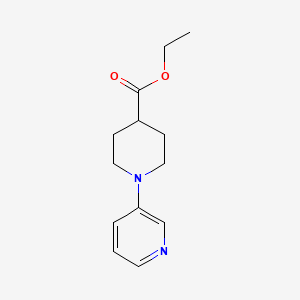

“(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate” is a chemical compound that is also known as Anagliptin . Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved in Japan for the treatment of patients with Type 2 diabetes mellitus (T2DM) . It is a treatment for diabetes based on inhibition of DPP-4, an enzyme that is responsible for degradation of glucagon-like peptide 1 (GLP-1), a 30-amino acid peptide that is secreted in response to food intake .

Synthesis Analysis

The most likely process-scale synthesis of Anagliptin has been published and involves the alkylation of commercially available (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with t-butyl (2-amino-2-methyl-1-propyl)carbamate .Molecular Structure Analysis

Anagliptin is a potent DPP-4 inhibitor, with an IC 50 =3.8 nM and >10,000-fold selectivity over inhibition of DPP-8 and DPP-9 . The molecular formula of Anagliptin is C19H25N7O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anagliptin include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

Anagliptin has a molecular weight of 383.45 . It has a melting point of 115 - 119°C and a density of 1.33±0.1 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO .科学研究应用

工艺开发与合成

通过高效的一锅两步串联顺序,开发了一种用于相关氨基甲酸酯化合物(特别是作为制造抑制剂的中间体)的实用且可扩展的合成方法,表明该化合物在简化复杂分子生产的合成路线中的作用(Wenjie Li et al., 2012)。

对映选择性合成技术

该化合物的骨架已应用于对映选择性合成工艺中,如分子内还原胺化,以高收率和对映体过量生产手性2-取代芳基吡咯烷,证明了其在生物相关分子的不对称合成中的重要性(Huanghai Zhou et al., 2019)。

环化技术和CO2固定

研究还包括使用叔丁基次碘酸酯的不饱和胺环化大气CO2固定,导致环状氨基甲酸酯。这突出了该化合物在环境友好合成工艺和将大气CO2固定到有用的有机化合物中的作用(Y. Takeda et al., 2012)。

新型抑制剂的合成构件

该化合物可用作光学活性氨基甲酸酯的合成前体,这些氨基甲酸酯进一步用作新型蛋白酶抑制剂的构建模块,展示了其在治疗剂开发中的用途(Arun K. Ghosh et al., 2017)。

新型手性助剂应用

它还用于合成和应用新的手性助剂进行二肽合成,表明其在肽合成和制备对映体纯化合物的用途(A. Studer et al., 1995)。

安全和危害

Anagliptin is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . This means it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUOIQQDTSKPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)